Glycine hydrobromide
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Overview
Description
Glycine is a nonessential amino acid that plays a crucial role in various metabolic functions, antioxidative reactions, and neurological functions . The hydrobromide form is often used in research and industrial applications due to its enhanced solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoacetic acid hydrobromide typically involves the reaction of glycine with hydrobromic acid. The process can be summarized as follows:
Reaction with Hydrobromic Acid: Glycine is dissolved in water, and hydrobromic acid is added to the solution. The mixture is then heated to promote the reaction.
Crystallization: The solution is cooled, and the product is crystallized out of the solution.
Industrial Production Methods: Industrial production of 2-aminoacetic acid hydrobromide follows similar principles but on a larger scale. The process involves:
Large-Scale Reaction: Glycine and hydrobromic acid are mixed in large reactors.
Purification: The product is purified through crystallization and filtration.
Drying and Packaging: The purified product is dried and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions: 2-Aminoacetic acid hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can undergo oxidation to form imines or reduction to form amines.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles like hydroxide ions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Products: Various substituted glycine derivatives.
Oxidation Products: Imines and other oxidized forms.
Reduction Products: Amines and other reduced forms.
Scientific Research Applications
2-Aminoacetic acid hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of proteins and other biomolecules.
Industry: It is employed in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
2-Aminoacetic acid hydrobromide can be compared with other similar compounds:
Glycine: The parent compound, glycine, is less soluble and stable compared to its hydrobromide form.
Alanine: Another simple amino acid, alanine, has different metabolic functions and is not used as extensively in research.
Uniqueness: 2-Aminoacetic acid hydrobromide is unique due to its enhanced solubility and stability, making it a valuable compound in various research and industrial applications .
Comparison with Similar Compounds
- Glycine
- Alanine
- Serine
Biological Activity
Glycine hydrobromide is a salt form of glycine, an amino acid known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytoprotective properties, supported by various research findings and case studies.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of glycine and its derivatives, including this compound. A study published in 2024 investigated the antimicrobial efficacy of glycine against various bacterial strains. The findings revealed that glycine exhibited significant antimicrobial activity against Staphylococcus epidermidis and Proteus mirabilis, with concentrations as low as 100 mg/mL effectively inhibiting bacterial growth. Moreover, sub-minimum inhibitory concentrations (sub-MICs) demonstrated over 70% inhibition of biofilm formation across multiple clinical isolates .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (mg/mL) | Biofilm Inhibition (%) |
---|---|---|
Staphylococcus epidermidis | 100 | >70 |
Proteus mirabilis | 400 | >70 |
Escherichia coli | Not tested | >70 |
2. Anticancer Properties
This compound has also shown promising anticancer effects. A study assessed its cytotoxicity against human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The results indicated that treatment with glycine at concentrations of 0.3 mM and 1 mM significantly reduced cell viability compared to controls (p<0.001). This suggests that this compound may play a role in cancer therapy through its ability to induce cell death in malignant cells .
Case Study: Cytotoxic Effects on Cancer Cells
- Cell Lines Tested : HeLa and A549
- Concentration : 0.3 mM and 1 mM
- Outcome : Significant reduction in cell viability
- Statistical Significance : p<0.001
3. Cytoprotective Effects
The cytoprotective role of glycine has been extensively documented, particularly in models of oxidative stress and cellular injury. Research indicates that glycine can mitigate cell death induced by various stressors, including hypoxia and inflammation. In kidney tubule cells, glycine has been shown to prevent necrotic cell death by maintaining mitochondrial function during reoxygenation phases after hypoxic injury .
Glycine's cytoprotective effects are believed to involve:
- Suppression of hydrophilic death channels in the plasma membrane.
- Modulation of intracellular signaling pathways related to apoptosis.
- Enhancement of antioxidant defenses through upregulation of proteins like Nrf2 and HO-1 .
4. Neuroprotective Effects
This compound has also been studied for its neuroprotective properties. In a model of oxidative stress-induced neurodegeneration, glycine treatment significantly reversed neurotoxic effects by reducing levels of pro-apoptotic markers and enhancing anti-apoptotic signaling pathways. This suggests potential applications in treating neurodegenerative diseases .
Table 2: Neuroprotective Effects of this compound
Treatment Condition | Pro-apoptotic Markers Reduced | Anti-apoptotic Markers Increased |
---|---|---|
Glycine Treatment | Bax, Cytochrome c | Bcl-2 |
Control | High levels | Low levels |
Properties
CAS No. |
17219-65-7 |
---|---|
Molecular Formula |
C2H6BrNO2 |
Molecular Weight |
155.98 g/mol |
IUPAC Name |
2-aminoacetic acid;hydrobromide |
InChI |
InChI=1S/C2H5NO2.BrH/c3-1-2(4)5;/h1,3H2,(H,4,5);1H |
InChI Key |
UTZKZNGQZSXEMU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)N.Br |
Origin of Product |
United States |
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